Isopropyl palmitate chemical structure and properties
Isopropyl palmitate chemical structure and properties
An In-depth Technical Guide to Isopropyl Palmitate: Chemical Structure, Properties, and Applications
Introduction
Isopropyl palmitate (IPP) is the ester formed from the reaction of isopropyl alcohol and palmitic acid.[1] With the chemical formula CH₃(CH₂)₁₄COOCH(CH₃)₂, its IUPAC name is propan-2-yl hexadecanoate.[1][2] It is a widely utilized ingredient in the pharmaceutical, cosmetic, and personal care industries, valued for its properties as an emollient, moisturizer, thickening agent, and solvent.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of isopropyl palmitate, with a focus on applications relevant to researchers and drug development professionals.
Chemical Structure and Identification
Isopropyl palmitate is structurally composed of a 16-carbon saturated fatty acid (palmitic acid) linked to an isopropyl group via an ester bond. This structure imparts a non-polar, oily character to the molecule.
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Chemical Formula : C₁₉H₃₈O₂[2]
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IUPAC Name : propan-2-yl hexadecanoate
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CAS Registry Number : 142-91-6
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Synonyms : Isopropyl hexadecanoate, Palmitic acid isopropyl ester, 1-Methylethyl hexadecanoate
Physicochemical Properties
Isopropyl palmitate is a colorless to pale yellow, practically odorless, viscous liquid at room temperature. Its physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Isopropyl Palmitate
| Property | Value | Reference(s) |
| Molar Mass | 298.51 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Practically odorless | |
| Melting Point | 11–13.5 °C | |
| Boiling Point | ~350 °C (at atmospheric pressure) | |
| Density | 0.852 g/mL (at 25 °C) | |
| Refractive Index | 1.435–1.438 (at 20 °C) |
Table 2: Solubility Profile of Isopropyl Palmitate
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Acetone | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Mineral Oil | Soluble | |
| Vegetable Oils | Soluble |
Synthesis of Isopropyl Palmitate
Isopropyl palmitate is commercially produced through several methods, most commonly via the direct esterification of palmitic acid with isopropanol.
Direct Esterification
This method involves the reaction of palmitic acid and isopropyl alcohol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. The reaction is driven to completion by the continuous removal of water, which forms an azeotrope with isopropanol.
Caption: Workflow for the synthesis of Isopropyl Palmitate via direct esterification.
Experimental Protocol: Direct Esterification
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Reactor Setup : A stirred-tank reactor equipped with a heating mantle, thermometer, and a Dean-Stark apparatus for azeotropic distillation is assembled.
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Charging Reactants : The reactor is charged with palmitic acid and a molar excess of isopropanol (e.g., a 1:2 to 1:3 molar ratio of acid to alcohol).
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Catalyst Addition : An acid catalyst, such as p-toluenesulfonic acid (1% w/w of palmitic acid), is added to the mixture.
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Reaction : The mixture is heated to the boiling point of the azeotrope (approx. 77-90°C) and refluxed. Water produced during the esterification is continuously removed as an azeotrope with isopropanol via the Dean-Stark trap. The reaction is monitored by measuring the acid value of the mixture.
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Neutralization : Once the reaction reaches completion (acid value < 1), the mixture is cooled. The acidic catalyst is neutralized by washing with a dilute base, such as a sodium carbonate solution.
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Purification : The crude product is purified. This may involve washing with water to remove salts, followed by vacuum distillation to remove excess isopropanol and finally, treatment with activated clay for decolorization. The final product is filtered to yield pure isopropyl palmitate.
Analytical Methods
Gas chromatography (GC) is the standard method for determining the purity and assay of isopropyl palmitate.
Experimental Protocol: Gas Chromatography (GC) Analysis
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Sample Preparation : A sample solution is prepared by accurately weighing and dissolving isopropyl palmitate in a suitable solvent, such as n-hexane, to a known concentration (e.g., 5 mg/mL).
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System Suitability : A system suitability solution containing isopropyl palmitate and a related compound (e.g., isopropyl myristate) is prepared to verify the resolution and performance of the chromatographic system.
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Chromatographic Conditions :
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Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).
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Column : A capillary column such as an HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) is commonly used.
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Carrier Gas : Helium at a constant flow rate (e.g., 1.8-2.7 mL/min).
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Temperature Program :
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Initial Oven Temperature: 80°C, hold for 1 minute.
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Ramp: Increase at 10°C/min to 250°C.
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Final Hold: Hold at 250°C for 5 minutes.
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Injector Temperature : 250°C.
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Detector Temperature : 280-300°C.
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Injection and Analysis : A small volume (e.g., 1-2 µL) of the sample preparation is injected into the GC system. The resulting chromatogram is recorded, and the peak area for isopropyl palmitate is measured.
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Calculation : The percentage of C₁₉H₃₈O₂ is calculated by comparing the peak area of the analyte to the total area of all peaks (excluding the solvent peak), or by using an internal or external standard calibration curve.
Caption: Experimental workflow for the analysis of Isopropyl Palmitate by Gas Chromatography.
Biological Role and Safety Profile
Role in Drug Delivery
Isopropyl palmitate is primarily used in topical and transdermal formulations as an emollient and a penetration enhancer. Its mechanism as a penetration enhancer is attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing the fluidity of the skin barrier and facilitating drug permeation. Molecular dynamics studies have shown that IPP can increase the fluidity of adhesive matrices in transdermal patches and compete with the drug for binding sites, which collectively enhances drug release.
Metabolism and Signaling Implications
While isopropyl palmitate itself is not known to be directly active in signaling pathways, it can be metabolized by esterases present in the skin and other tissues. This hydrolysis reaction releases its constituent molecules: palmitic acid and isopropyl alcohol.
The released palmitic acid, a common saturated fatty acid, is known to be biologically active and can influence cellular signaling. In the context of cancer research, palmitic acid has been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. For instance, studies have demonstrated that palmitic acid can promote the growth of certain cancer cells by activating Akt signaling. This is a critical consideration for drug development professionals, as the metabolic fate of an excipient can have unintended pharmacological consequences.
Caption: Metabolic fate of IPP and the influence of its metabolite, palmitic acid, on cell signaling.
Safety and Toxicology
Isopropyl palmitate is generally considered a safe ingredient for use in cosmetic and topical pharmaceutical products.
Table 3: Toxicological Data for Isopropyl Palmitate
| Test | Species | Result | Reference(s) |
| Acute Oral Toxicity (LD50) | Mouse | > 5,000 mg/kg | |
| Acute Dermal Toxicity (LD50) | Rabbit | > 5,000 mg/kg | |
| Skin Irritation | Rabbit | No irritation | |
| Eye Irritation | Rabbit | No eye irritation |
Studies have shown that undiluted isopropyl palmitate is minimally irritating and is considered a weak potential sensitizer of the lowest grade. Products containing significant concentrations (e.g., 45.6%) have been shown to cause no signs of irritation, sensitization, or phototoxicity in human tests.
